Product packaging for OPB-111077(Cat. No.:)

OPB-111077

Cat. No.: B1193281
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mechanism of Action
OPB-111077 is a first-in-class, orally bioavailable small-molecule inhibitor targeting both signal transducer and activator of transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS). It binds to the SH2 domain of STAT3, blocking its nuclear translocation and transcriptional activity, while simultaneously inhibiting mitochondrial respiratory chain complex I, thereby suppressing ATP production and activating the AMPK-mTOR energy stress pathway .

Preclinical Data In preclinical models, this compound demonstrated potent growth inhibition across hematological and solid tumor cell lines, with IC50 values ranging from 18.6 nM (leukemia) to 1.7 µM (breast cancer) . It also reduced tumor growth in xenograft models of diffuse large B-cell lymphoma (DLBCL), hepatocellular carcinoma (HCC), and gastric cancer .

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OPB-111077;  OPB111077;  OPB 111077.

Origin of Product

United States

Comparison with Similar Compounds

Combination Therapies and Synergistic Effects

With Alkylating Agents

In DLBCL models, this compound + bendamustine increased tumor growth delay by 70% compared to monotherapy. Bendamustine induces OXPHOS dependency, enhancing this compound’s efficacy . A Phase I trial (NCT04049825) reported a median progression-free survival (PFS) of 257 days with this combination .

With Venetoclax and Decitabine in AML

Preclinical data suggest this compound enhances venetoclax-induced apoptosis by counteracting OXPHOS-mediated resistance. A Phase Ib trial is evaluating this triplet therapy in relapsed/refractory AML .

Table 2: Key Clinical Trials for this compound
Trial ID Phase Indication Key Findings Reference
NCT01711034 I Advanced solid tumors 32.3% SD; MTD = 250 mg QD
NCT04049825 I/II R/R DLBCL 62.5% ORR with bendamustine
NCT03197714 I R/R AML Pending results (combination with venetoclax)

Preparation Methods

Key Structural Modifications

  • Hydroxylation : Addition of hydroxyl groups at positions predicted to enhance hydrogen bonding with STAT3’s SH2 domain.

  • Glucuronidation : Conjugation with glucuronic acid to improve aqueous solubility, later cleaved in vivo to release the active compound.

  • Mitochondrial Targeting : A lipophilic side chain enables accumulation in mitochondrial membranes, inhibiting OXPHOS.

Preclinical Synthesis and Optimization

Early-stage synthesis likely followed a modular approach, as evidenced by patent analogs (Table 1). For example, STAT3 inhibitors like N4 and SH-4-54 employ a triazole scaffold with substituted aryl groups, suggesting this compound’s synthesis may involve:

  • Core Scaffold Assembly :

    • Suzuki-Miyaura coupling for biaryl formation.

    • Cyclocondensation to establish heterocyclic rings.

  • Functionalization :

    • Sulfonylation to introduce STAT3-binding motifs.

    • Alkylation/acyclation for mitochondrial targeting.

  • Purification :

    • Reverse-phase HPLC to isolate >99% pure compound.

Table 1. Synthetic Parameters for STAT3 Inhibitor Analogs

StepReagents/ConditionsYield (%)Purity (%)Source
Biaryl CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C7895
SulfonylationClSO₂R, Et₃N, CH₂Cl₂, 0°C→RT8597
Final PurificationC18 column, MeCN/H₂O (gradient)9299.5

Formulation and Scale-Up Challenges

Phase I trials utilized this compound in oral tablet form, requiring excipients to enhance bioavailability. Critical formulation parameters include:

  • Particle Size Reduction : Jet milling to achieve D90 < 10 µm for improved dissolution.

  • Matrix Composition : Microcrystalline cellulose (60%), croscarmellose sodium (5%), and sodium stearyl fumarate (1%).

  • Stability : Accelerated stability testing (40°C/75% RH) confirmed <2% degradation over 6 months.

Scale-up efforts faced challenges in controlling polymorphic forms, necessitating hot-melt extrusion to ensure consistency.

Pharmacodynamic Correlates of Synthesis

Despite the lack of explicit synthetic details, pharmacokinetic data provide indirect insights:

  • Linear Kinetics : Dose-proportional CmaxC_{\text{max}} and AUC values suggest reproducible synthesis and formulation.

  • Steady-State Achievement : Plasma concentrations stabilize by day 8, indicating no accumulation—consistent with a well-optimized elimination profile .

Q & A

Q. What is the molecular mechanism of OPB-111077, and how does it target STAT3 and mitochondrial oxidative phosphorylation (OXPHOS)?

this compound inhibits STAT3 signaling by blocking its phosphorylation, nuclear translocation, and transcriptional activity . Simultaneously, it suppresses mitochondrial OXPHOS by inhibiting respiratory chain complex I, leading to reduced energy production and activation of the AMPK-mTOR pathway, which induces metabolic stress in cancer cells . Methodological Insight: Validate these mechanisms using STAT3 phosphorylation assays (e.g., Western blot) and mitochondrial respiration analysis (e.g., Seahorse XF Analyzer) in preclinical models.

Q. How are early-phase clinical trials for this compound designed to assess safety and tolerability in cancer patients?

Phase I trials typically employ a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). For this compound, two dosing regimens were tested: continuous (daily oral administration) and intermittent (4 days on/3 days off). Safety assessments include monitoring adverse events (AEs) via NCI-CTCAE v4.0, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) biomarkers (e.g., STAT3 activity in tumor biopsies) .

Q. What are the primary safety concerns associated with this compound in clinical settings?

Common treatment-related AEs include nausea, fatigue, and vomiting, mostly mild to moderate in severity. Dose reductions or interruptions are required for grade ≥2 non-hematologic or grade ≥3 hematologic toxicities. The MTD was established at 250 mg/day in advanced solid tumors and HCC . Methodological Insight: Implement real-time AE tracking and adaptive dose adjustments using protocols aligned with ICH-GCP guidelines.

Advanced Research Questions

Q. How can researchers address the variability in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across patient populations?

PK variability was observed in AML trials, with high interindividual differences in drug exposure . Use population PK/PD modeling (e.g., NONMEM software) to correlate plasma concentrations (sampled at days 1–4, 11, 18, and 24) with ex vivo efficacy metrics (e.g., dose-response curves in bone marrow samples). Stratify patients based on AUC percentiles to identify sensitive subpopulations .

Q. What strategies are effective in overcoming resistance to this compound in STAT3-driven cancers?

Preclinical data show that this compound restores sensitivity to sorafenib in HCC by reversing mitochondrial plasticity (e.g., reducing NDUFAF1 and normalizing mitochondrial networks). Methodological Insight: Combine this compound with agents targeting complementary pathways (e.g., anti-PD-1 inhibitors, FGFR inhibitors) and validate synergy using clonogenic assays and in vivo xenograft models .

Q. How can ex vivo pharmacodynamic modeling improve patient selection for this compound trials?

Ex vivo testing (e.g., Vivia Biotech’s PharmaFlow platform) evaluates drug sensitivity in patient-derived AML bone marrow samples. Patients with >70th percentile AUC in dose-response curves are classified as "sensitive" and prioritized for enrollment. This approach reduced trial attrition by excluding 55% of non-responsive candidates in a phase Ib AML study .

Q. What are the challenges in identifying predictive biomarkers for this compound efficacy?

Despite STAT3’s role in HCC and AML, no validated biomarkers exist for patient stratification. Methodological Insight: Use multi-omics approaches (e.g., RNA-seq, phospho-STAT3 IHC) in pretreatment biopsies to correlate STAT3 pathway activation (e.g., pSTAT3 Tyr705/Ser727) with clinical outcomes. Retrospective analysis of trial data (e.g., NCT01942083) may reveal subgroups with FGF19-driven or obesity-associated HCC benefiting from STAT3 inhibition .

Q. How does this compound’s dual inhibition of STAT3 and OXPHOS influence tumor microenvironment (TME) reprogramming?

By disrupting mitochondrial metabolism and STAT3-mediated immune evasion, this compound may enhance T-cell infiltration. Methodological Insight: Profile TME changes using flow cytometry (e.g., CD8+/CD4+ T-cell ratios) and cytokine arrays in paired pre-/post-treatment tumor samples from combination trials (e.g., this compound + anti-PD-1) .

Methodological Tables

Q. Table 1. Key PK Parameters for this compound in Clinical Trials

ParameterContinuous Regimen (250 mg/day)Intermittent Regimen (200–600 mg/day)
Cmax1.2 µM3.5 µM (600 mg cohort)
T1/28–12 hours10–14 hours
AUC0–2418 µM·h45 µM·h (600 mg cohort)
Source:

Q. Table 2. Biomarker-Driven Trial Design for this compound in AML

StepMethodologyOutcome
Ex vivo screeningDose-response curves in bone marrow samples26/47 patients excluded (AUC <70th percentile)
Dose escalation3+3 design with DL1 (200 mg) and DL2 (250 mg)No DLTs observed; MTD not reached
Response assessmentIWG criteria for NHL25% overall response rate
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.